Cas no 83088-26-0 (4-(3,5-Dimethoxystyryl)-1,2-dimethoxybenzene)

4-(3,5-Dimethoxystyryl)-1,2-dimethoxybenzene structure
83088-26-0 structure
Product Name:4-(3,5-Dimethoxystyryl)-1,2-dimethoxybenzene
N.o CAS:83088-26-0
MF:C18H20O4
MW:300.349005699158
MDL:MFCD09033675
CID:720573
PubChem ID:135727215
Update Time:2025-10-23

4-(3,5-Dimethoxystyryl)-1,2-dimethoxybenzene Propriedades químicas e físicas

Nomes e Identificadores

    • Benzene,4-[(1E)-2-(3,5-dimethoxyphenyl)ethenyl]-1,2-dimethoxy-
    • 3,3',4,5'-Tetramethoxypiceatannol
    • (E)-3,3',4,5'-TETRAMETHOXYSTILBENE
    • (E)-4-[2-(3,5-DIMETHOXYPHENYL)ETHENYL]-1,2-DIMETHOXY-BENZENE
    • (E)-1-(3,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)ethene
    • (E)-1-(3',5'-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethene
    • (E)-3,3',4,5'-TETRAM
    • (E)-3,4,3',5'-Tetramethoxystilbene
    • (E)-3,5,3',4'-tetramethoxystilbene
    • 3,3',4,5'-Tetramethoxy-trans-stilbene
    • 4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-di
    • trans-3,3',4',5-tetramethoxystilbene
    • trans-3,5,3',4'-tetramethoxypiceatannol
    • trans-3,5,3',4'-tetramethoxystilbene
    • 4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene
    • 4-(3,5-Dimethoxystyryl)-1,2-dimethoxybenzene
    • 1-[2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene
    • PTVAOGIYBMTHSN-UHFFFAOYSA-N
    • 3,3',4',5-Tetramethoxystilbene
    • A840503
    • 1-[2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxy-benzene
    • Benzene, 4-[2-(3,5-dimethoxyphenyl)ethenyl]-1,2-dimethoxy-
    • 1-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene
    • 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene (ACI)
    • Benzene, 4-[2-(3,5-dimethoxyphenyl)ethenyl]-1,2-dimethoxy-, (E)- (ZCI)
    • 3,5,3′,4′-Tetramethoxypiceatannol
    • MDL: MFCD09033675
    • Inchi: 1S/C18H20O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h5-12H,1-4H3/b6-5+
    • Chave InChI: PTVAOGIYBMTHSN-AATRIKPKSA-N
    • SMILES: C(/C1C=CC(OC)=C(OC)C=1)=C\C1C=C(OC)C=C(OC)C=1

Propriedades Computadas

  • Massa Exacta: 300.13600
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 332
  • Superfície polar topológica: 36.9

Propriedades Experimentais

  • Ponto de Fusão: 67.0 to 71.0 deg-C
  • PSA: 36.92000
  • LogP: 3.89140

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4-(3,5-Dimethoxystyryl)-1,2-dimethoxybenzene Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethyl phosphite ;  130 °C
1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  1 h, rt; 1 h, 100 °C; overnight, rt
1.3 Reagents: Water
Referência
Antiangiogenic resveratrol analogues by mild m-CPBA aromatic hydroxylation of 3,5-dimethoxystilbenes
Spatafora, Carmela; et al, Natural Product Communications, 2009, 4(2), 239-246

Método de produção 2

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane ,  Water ;  6 h, 80 °C
Referência
Nickel(II)-Catalyzed Borylation of Alkenyl Methyl Ethers via C-O Bond Cleavage
Qiu, Xiaodong ; et al, Organic Letters, 2020, 22(16), 6424-6428

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → reflux; reflux
1.3 Reagents: Water
Referência
Process for preparation of stilbene compounds via Pfitzner-Moffatt oxidation and Wittig-Horner condensation
, China, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  0 °C; 1 h, rt; 1.5 h, 100 °C
1.2 Solvents: Water ;  overnight, 0 °C → rt
Referência
Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis
Piekus-Slomka, Natalia; et al, International Journal of Molecular Sciences, 2023, 24(8),

Método de produção 5

Condições de reacção
Referência
Syntheses of some biologically active compounds from stilbenes isolated from the bark of Picea abies
Talvitie, Antti; et al, Liebigs Annalen der Chemie, 1992, (4), 399-401

Método de produção 6

Condições de reacção
1.1 Reagents: α-Cyclohexylcyclohexanemethanamine Catalysts: Tetrabutylammonium bromide ,  Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Dimethylacetamide ,  Water ;  14 h, 120 °C
Referência
Synthesis of methylated resveratrol and analogues by Heck reactions in organic and aqueous solvents
Botella, Luis; et al, Tetrahedron, 2004, 60(26), 5563-5570

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, reflux
Referência
Synthesis of radiolabeled stilbene derivatives as new potential PET probes for aryl hydrocarbon receptor in cancers
Gao, Mingzhang; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(22), 5767-5772

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  18-Crown-6 Solvents: Dichloromethane
1.2 Reagents: Acetic acid ,  Girard-T reagent
1.3 Reagents: Iodine Solvents: Heptane
1.4 Reagents: Sodium bisulfite Solvents: Dichloromethane ,  Water
Referência
Design, Synthesis, and Discovery of Novel trans-Stilbene Analogues as Potent and Selective Human Cytochrome P450 1B1 Inhibitors
Kim, Sanghee; et al, Journal of Medicinal Chemistry, 2002, 45(1), 160-164

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  1.5 h, 0 °C
1.2 Solvents: Dimethylformamide ;  12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Convenient One-Step Synthesis of Benzo[c]phenanthridines by Three-Component Reactions of Isochromenylium Tetrafluoroborates and Stilbenes in Acetonitrile
Chen, Gang-Gang; et al, Organic Letters, 2016, 18(7), 1502-1505

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  30 min, 0 °C; 1 h, rt; 1 h, 100 °C; 24 h, rt
Referência
Resveratrol-Related Polymethoxystilbene Glycosides: Synthesis, Antiproliferative Activity, and Glycosidase Inhibition
Cardullo, Nunzio; et al, Journal of Natural Products, 2015, 78(11), 2675-2683

Método de produção 11

Condições de reacção
1.1 Reagents: Triethylamine ,  Tetrabutylammonium bromide ,  Lithium chloride Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  50 h, 90 °C
Referência
Adsorption properties of synthetic piceatannol
Polunin, K. E.; et al, Protection of Metals, 2008, 44(6), 561-568

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  30 min, 268 K
1.2 Solvents: Dimethylformamide ;  268 K; 12 h, rt
Referência
trans-3,3',4,5'-Tetramethoxystilbene
Yan, Ri An; et al, Acta Crystallographica, 2011, 67(8),

Método de produção 13

Condições de reacção
1.1 Reagents: Triethanolamine Catalysts: Palladium diacetate ;  24 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Referência
Synthesis and biological evaluation of novel (E) stilbene-based antitumor agents
Csuk, Rene; et al, European Journal of Medicinal Chemistry, 2012, 54, 669-678

4-(3,5-Dimethoxystyryl)-1,2-dimethoxybenzene Raw materials

4-(3,5-Dimethoxystyryl)-1,2-dimethoxybenzene Preparation Products

4-(3,5-Dimethoxystyryl)-1,2-dimethoxybenzene Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:83088-26-0)4-(3,5-Dimethoxystyryl)-1,2-dimethoxybenzene
Número da Ordem:A840503
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:50
Preço ($):500.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:83088-26-0)4-(3,5-Dimethoxystyryl)-1,2-dimethoxybenzene
A840503
Pureza:99%
Quantidade:5g
Preço ($):500.0
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